![molecular formula C17H19BrN2O2S B4844602 2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4844602.png)
2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide
Overview
Description
2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide, also known as BRD7447, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. This compound was first synthesized in 2015 by researchers at the Broad Institute of MIT and Harvard.
Mechanism of Action
2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide works by inhibiting the activity of a protein called BRD9. This protein is involved in the regulation of gene expression, and its inhibition leads to the downregulation of genes that are important for cancer cell growth and survival. In addition, 2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide has been shown to induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell death and by downregulating genes that are important for cancer cell growth and survival. In addition, it has been found to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound. In addition, it has been found to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one limitation of 2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide is that its synthesis is complex and difficult to scale up, making it difficult to produce on a large scale.
Future Directions
There are several future directions for the development of 2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide. One potential direction is the optimization of its synthesis to make it easier to produce on a large scale. In addition, further studies are needed to determine its efficacy in animal models of cancer and to identify potential side effects. Finally, studies are needed to determine its potential use in combination with other cancer therapies.
Scientific Research Applications
2-[(5-bromo-2-ethoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to be effective in inhibiting the growth of tumors in animal models.
properties
IUPAC Name |
2-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-3-8-19-16(21)14-7-9-23-17(14)20-11-12-10-13(18)5-6-15(12)22-4-2/h5-7,9-11H,3-4,8H2,1-2H3,(H,19,21)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMFGZDMYCARKJ-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(SC=C1)N=CC2=C(C=CC(=C2)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)C1=C(SC=C1)/N=C/C2=C(C=CC(=C2)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(E)-(5-bromo-2-ethoxyphenyl)methylidene]amino}-N-propylthiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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